molecular formula C20H28N4O2 B2834601 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole CAS No. 1421515-19-6

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole

Cat. No.: B2834601
CAS No.: 1421515-19-6
M. Wt: 356.47
InChI Key: PLZLFBGPYDZNMI-UHFFFAOYSA-N
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Description

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole typically involves the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor.

    Attachment of the Methoxy and Methyl Groups: The methoxy and methyl groups can be introduced through alkylation reactions.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction involving cyclohexylamine and a suitable precursor.

    Coupling of the Indazole and Piperazine Moieties: The final step involves coupling the indazole and piperazine moieties through a condensation reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst.

    Substitution: Common reagents include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield ketones or carboxylic acids, while reduction could yield alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its effects on biological systems, including its potential as a drug candidate.

    Medicine: The compound may have potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole would depend on its specific molecular targets and pathways. Potential mechanisms could include:

    Binding to Receptors: The compound may bind to specific receptors in the central nervous system, modulating their activity.

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, affecting metabolic pathways.

    Modulation of Ion Channels: The compound may modulate the activity of ion channels, affecting neuronal excitability.

Comparison with Similar Compounds

Similar Compounds

    6-(4-cyclohexylpiperazine-1-carbonyl)-3-methoxy-2-methyl-2H-indazole: can be compared to other piperazine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential pharmacological properties. The cyclohexyl group may confer unique binding properties, while the methoxy and methyl groups may affect the compound’s solubility and metabolic stability.

Properties

IUPAC Name

(4-cyclohexylpiperazin-1-yl)-(3-methoxy-2-methylindazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O2/c1-22-20(26-2)17-9-8-15(14-18(17)21-22)19(25)24-12-10-23(11-13-24)16-6-4-3-5-7-16/h8-9,14,16H,3-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZLFBGPYDZNMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)C(=O)N3CCN(CC3)C4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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